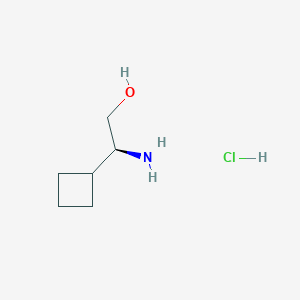
2-Amino-3-cycloheptyl-propanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-cycloheptyl-propanoic acid hydrochloride, also known as ACHP, is an organic compound with a wide range of applications in the scientific and medical fields. ACHP is a cyclic amine, which is a type of organic compound that is characterized by a ring-like structure. ACHP has been used in the synthesis of various pharmaceuticals and other biologically active compounds. It has also been used in the development of novel drug delivery systems. ACHP has been studied extensively in recent years due to its potential therapeutic and diagnostic applications.
Applications De Recherche Scientifique
2-Amino-3-cycloheptyl-propanoic acid hydrochloride has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals and other biologically active compounds. 2-Amino-3-cycloheptyl-propanoic acid hydrochloride has also been used in the development of novel drug delivery systems, as well as in the study of protein-protein interactions. Additionally, 2-Amino-3-cycloheptyl-propanoic acid hydrochloride has been used in the study of enzyme-substrate interactions and in the study of enzyme kinetics.
Mécanisme D'action
2-Amino-3-cycloheptyl-propanoic acid hydrochloride is believed to act as an agonist of several G-protein coupled receptors, including the muscarinic acetylcholine receptor, the histamine H3 receptor, and the serotonin 5-HT2A receptor. 2-Amino-3-cycloheptyl-propanoic acid hydrochloride has also been shown to act as an antagonist of the serotonin 5-HT1A receptor. Additionally, 2-Amino-3-cycloheptyl-propanoic acid hydrochloride has been shown to inhibit the release of several neurotransmitters, including dopamine, norepinephrine, and serotonin.
Biochemical and Physiological Effects
2-Amino-3-cycloheptyl-propanoic acid hydrochloride has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-Amino-3-cycloheptyl-propanoic acid hydrochloride has the ability to inhibit the release of several neurotransmitters, including dopamine, norepinephrine, and serotonin. Additionally, 2-Amino-3-cycloheptyl-propanoic acid hydrochloride has been shown to have a sedative effect in animal models, as well as an anxiolytic effect. 2-Amino-3-cycloheptyl-propanoic acid hydrochloride has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-Amino-3-cycloheptyl-propanoic acid hydrochloride in lab experiments has several advantages. 2-Amino-3-cycloheptyl-propanoic acid hydrochloride is relatively easy to synthesize, and it is relatively inexpensive compared to other compounds. Additionally, 2-Amino-3-cycloheptyl-propanoic acid hydrochloride is highly soluble in water, making it easier to work with in a laboratory setting. However, there are also some limitations to using 2-Amino-3-cycloheptyl-propanoic acid hydrochloride in lab experiments. 2-Amino-3-cycloheptyl-propanoic acid hydrochloride is a relatively unstable compound, and it is susceptible to hydrolysis and oxidation. Additionally, 2-Amino-3-cycloheptyl-propanoic acid hydrochloride has a relatively low solubility in organic solvents, making it difficult to work with in organic synthesis.
Orientations Futures
There are a number of potential future directions for the use of 2-Amino-3-cycloheptyl-propanoic acid hydrochloride in scientific research. 2-Amino-3-cycloheptyl-propanoic acid hydrochloride could be used to develop novel drug delivery systems, as well as new therapeutic agents. Additionally, 2-Amino-3-cycloheptyl-propanoic acid hydrochloride could be used to study the effects of drugs on the brain, as well as to study the effects of drugs on the cardiovascular system. 2-Amino-3-cycloheptyl-propanoic acid hydrochloride could also be used to study the effects of drugs on the immune system, as well as to study the effects of drugs on cancer cells. Finally, 2-Amino-3-cycloheptyl-propanoic acid hydrochloride could be used to study the effects of drugs on the gastrointestinal system.
Méthodes De Synthèse
The synthesis of 2-Amino-3-cycloheptyl-propanoic acid hydrochloride is a multi-step process that involves the reaction of various reagents to form the desired product. The most common method of synthesis involves the reaction of cycloheptanone with ammonia in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces a cyclic amine, which is then reacted with hydrochloric acid to form 2-Amino-3-cycloheptyl-propanoic acid hydrochloride. Other methods of synthesis involve the reaction of cycloheptanone with an amine such as dimethylamine or trimethylamine in the presence of a base.
Propriétés
IUPAC Name |
2-amino-3-cycloheptylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c11-9(10(12)13)7-8-5-3-1-2-4-6-8;/h8-9H,1-7,11H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYFVVIIPWXKCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)CC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-cycloheptylpropanoic acid hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[6-(4-Fluoropyrazol-1-yl)-3-pyridyl]ethanone](/img/structure/B6309000.png)

![2,6-Bis-[1-(2,6-diethylphenylimino)-ethyl]pyridine iron(II) dichloride](/img/structure/B6309010.png)



![Octaethyl [Benzene-1,2,4,5-tetrayltetrakis(methylene)]tetrakis(phosphonate), 95%](/img/structure/B6309034.png)

![(2R,3S)-(-)-3,4-Dihydro-3-(i-propyl)-2-phenyl-2H-pyrimido[2,1-b]benzothiazole, min. 98% HyperBTM](/img/structure/B6309048.png)
![(7S)-6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6309051.png)
![(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid t-butyl ester hydrochloride](/img/structure/B6309060.png)
